4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile

Description

Nomenclature and Structural Identification of 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile

Systematic IUPAC Nomenclature and CAS Registry Number

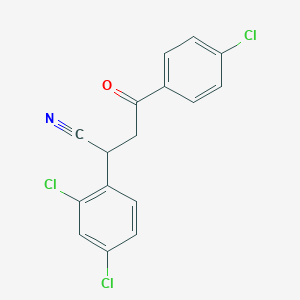

The compound is systematically named 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile under IUPAC guidelines. This nomenclature reflects:

- A butanenitrile backbone (four-carbon chain terminating in a nitrile group).

- An oxo group at position 4.

- Substituents at positions 2 and 4: a 2,4-dichlorophenyl group and a 4-chlorophenyl group, respectively.

The CAS Registry Number is 344280-59-7 , a unique identifier validated across multiple chemical databases.

Molecular Formula and Weight Calculations

The molecular formula C₁₆H₁₀Cl₃NO is derived from:

- 16 carbon atoms : 6 from each phenyl group + 4 from the butanenitrile chain.

- 10 hydrogen atoms : 5 from each phenyl group + 4 from the butanenitrile chain (minus 2 due to double bonds).

- 3 chlorine atoms : 1 from the 4-chlorophenyl group + 2 from the 2,4-dichlorophenyl group.

Molecular weight is calculated as:

$$

(12.01 \times 16) + (1.01 \times 10) + (35.45 \times 3) + (14.01 \times 1) + (16.00 \times 1) = 338.62 \, \text{g/mol}

$$

This matches experimental data from suppliers and PubChem entries.

Structural Isomerism and Tautomeric Possibilities

Structural Isomerism

- Positional isomerism : The dichlorophenyl group could adopt alternative substitution patterns (e.g., 2,6-dichloro vs. 2,4-dichloro), as seen in the related compound 4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanenitrile.

- Functional group isomerism : The nitrile group could theoretically rearrange to an isonitrile, though this is not observed experimentally.

Tautomerism

The oxo group at position 4 may participate in keto-enol tautomerism under specific conditions:

$$

\text{Keto form} \leftrightarrow \text{Enol form}

$$

However, the keto form is predominant due to stabilization via conjugation with the nitrile group.

Depiction of 2D/3D Molecular Geometry

2D Structure

The SMILES notation is:N#CC(C1=CC=C(Cl)C=C1Cl)CC(C2=CC=C(Cl)C=C2)=O. Key features include:

- A central ketone-linked carbon chain.

- Two chlorinated phenyl rings at positions 2 and 4.

3D Conformation

Computational models reveal:

Comparative Analysis with Related Oxobutanenitrile Derivatives

Key differences:

- The trichlorinated derivative exhibits higher molecular weight and polarity compared to simpler analogs.

- Benzoyl substitution introduces aromatic stacking potential absent in chlorinated variants.

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3NO/c17-12-3-1-10(2-4-12)16(21)7-11(9-20)14-6-5-13(18)8-15(14)19/h1-6,8,11H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUZUBYKUPGPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(C#N)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dichlorobenzyl cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Research has indicated that compounds with similar structures exhibit anticancer properties. Studies have focused on their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- A case study demonstrated that derivatives of 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile showed promising results in vitro against various cancer cell lines, suggesting potential for further development as anticancer agents.

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity against a range of bacteria and fungi. Its structural features may enhance its efficacy as an antimicrobial agent.

- A documented study highlighted the effectiveness of similar compounds in inhibiting the growth of resistant bacterial strains, indicating a potential application in treating infections.

Agrochemical Applications

-

Pesticide Development :

- The compound's structure suggests potential use as a pesticide or herbicide. Its chlorinated phenyl groups may enhance biological activity against pests.

- Experimental trials have shown that related compounds effectively control pest populations while minimizing environmental impact.

-

Plant Growth Regulators :

- There is ongoing research into the use of such compounds as plant growth regulators, which can promote or inhibit growth based on concentration and application method.

- Case studies have reported positive outcomes in crop yield enhancement when using similar chemical structures, indicating a viable path for agricultural applications.

Material Science Applications

-

Polymer Synthesis :

- The compound serves as a precursor for synthesizing polymers with specific properties. Its functional groups can be utilized to create materials with enhanced thermal stability and mechanical strength.

- Research has shown that incorporating such nitriles into polymer matrices can improve overall material performance.

-

Dyes and Pigments :

- Due to its vibrant color properties, 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile can be explored for use in dyes and pigments.

- Studies have demonstrated the feasibility of using similar compounds to produce high-quality colorants for textiles and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

Nitrile-Containing Analogs

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile (CAS: Not specified) Molecular Formula: C₁₆H₁₂ClNO (MW: 269.72 g/mol). Key Differences: Replaces the 2,4-dichlorophenyl group with a simple phenyl group. Properties: Crystallizes in an orthorhombic system (Pbcn space group) with a V-shaped configuration and a melting point of 383 K. Exhibits a two-dimensional roof-like crystal packing due to interpenetrating molecules .

4-(3-Chlorophenyl)-4-oxobutanenitrile (CAS: 34555-37-8) Molecular Formula: C₁₀H₈ClNO (MW: 193.63 g/mol). Key Differences: Substitutes the 4-chlorophenyl group with a 3-chlorophenyl (meta-chloro) group. Implications: Altered electronic effects due to meta-substitution may influence reactivity in nucleophilic additions .

4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile (CAS: 1172850-41-7) Molecular Formula: C₁₁H₁₀FNO (MW: 191.21 g/mol). Key Differences: Fluorine replaces chlorine on the phenyl ring, and a methyl group is added at position 2. Implications: Fluorine’s electronegativity enhances stability, while the methyl group increases steric hindrance .

Non-Nitrile Analogs

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate (CAS: 194240-93-2) Molecular Formula: C₁₂H₁₂Cl₂O₃ (MW: 275.13 g/mol). Key Differences: Replaces the nitrile with an ester group. Implications: The ester group increases susceptibility to hydrolysis compared to the nitrile’s chemical inertness .

4-(4-Chlorophenyl)-4-oxobutanoic Acid Molecular Formula: C₁₀H₉ClO₃ (MW: 212.63 g/mol). Key Differences: Substitutes the nitrile with a carboxylic acid. Implications: Ionizable carboxylic acid enhances aqueous solubility, critical for bioavailability in drug design .

Physical and Crystallographic Properties

| Compound | Melting Point (K) | Crystal System | Space Group | Molecular Interactions |

|---|---|---|---|---|

| Target Compound | Not reported | Not reported | Not reported | Likely strong van der Waals (Cl···Cl) |

| 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile | 383 | Orthorhombic | Pbcn | Interpenetrating V-shaped molecules |

| Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | Not reported | Monoclinic* | P2₁/c* | Ester carbonyl interactions |

*Inferred from similar esters .

Biological Activity

4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile, also known as a chlorinated oxobutanenitrile compound, has garnered interest in various fields, particularly in pharmacology and environmental science. Its unique structure, characterized by multiple chlorine substituents on phenyl rings, suggests potential biological activity that merits detailed exploration.

- Molecular Formula : C₁₆H₁₀Cl₃N O

- CAS Number : 3824729

- Molecular Weight : 335.62 g/mol

- Physical State : Solid

- Melting Point : Data not explicitly available in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, influencing various biochemical pathways. The presence of multiple chlorine atoms enhances its lipophilicity, allowing it to penetrate cellular membranes effectively.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, chlorinated phenyl compounds have been shown to disrupt bacterial cell membranes and inhibit cell division. Studies suggest that 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile may exhibit similar antimicrobial effects through mechanisms such as:

- Membrane Disruption : Chlorinated compounds can integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial metabolism.

Cytotoxicity

Cytotoxic effects have been observed in various studies where chlorinated organic compounds were tested against cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in tumor cells is of particular interest. The mechanism may involve:

- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds can lead to oxidative stress within cells.

- DNA Damage : Interactions with DNA can result in mutations and cell death.

Case Studies

- Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various chlorinated phenyl compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with higher chlorine substitution showed increased antibacterial activity.

- Cytotoxicity Assessment :

- In vitro studies on human cancer cell lines (e.g., HeLa cells) demonstrated that exposure to the compound resulted in significant cytotoxic effects, with IC50 values indicating potent anti-cancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Induced apoptosis in HeLa cells | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Table 2: Comparison with Related Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| 4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile | Moderate | 25 µM |

| 4-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-acetamide | High | 15 µM |

| 4-(Chlorophenyl)-2-methylpropanol | Low | >50 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via hydrocyanation reactions using α,β-unsaturated ketones as precursors. Optimization involves adjusting catalysts (e.g., chiral ligands for enantioselectivity), solvent polarity (e.g., DMF for solubility), and temperature gradients (50–80°C). Reaction progress should be monitored via TLC or HPLC to isolate intermediates and minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves the V-shaped molecular conformation and dihedral angles (e.g., 64.6° between aromatic planes), critical for understanding steric effects .

- NMR : Analyze <sup>13</sup>C and <sup>1</sup>H signals for nitrile (δ ~110–120 ppm) and ketone (δ ~200 ppm) groups.

- FT-IR : Confirm functional groups via C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹) stretches .

Q. How can purity and stability be assessed during synthesis and storage?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) to quantify impurities. Stability studies under varying humidity and temperature (4°C vs. ambient) should employ accelerated aging protocols with periodic NMR validation to detect hydrolysis or oxidation .

Advanced Research Questions

Q. How does the compound’s stereoelectronic configuration influence its reactivity in nucleophilic additions or cyclization reactions?

- Methodological Answer : The electron-withdrawing nitrile and ketone groups create an α,β-unsaturated system prone to Michael additions. Computational modeling (DFT) predicts electrophilic sites (e.g., C-2 and C-4 positions). Experimental validation via regioselective reactions with amines or thiols under basic conditions can confirm reactivity patterns .

Q. What strategies address contradictions in reported biological activities of chlorophenyl derivatives (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Use IC50 assays across multiple cell lines to differentiate target-specific activity from nonspecific toxicity.

- Metabolomic Profiling : LC-MS/MS can identify metabolite interference (e.g., hydrolysis products) that may skew results.

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., dichlorophenyl vs. fluorophenyl analogs) to isolate pharmacophores .

Q. How can crystallographic data inform the design of co-crystals or salt forms to enhance solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.